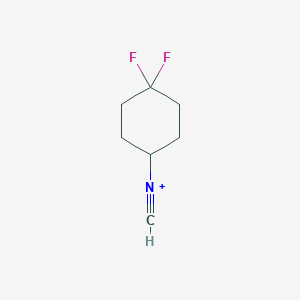
4,4-difluoro-N-methylidynecyclohexan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-N-methylidynecyclohexan-1-aminium is a chemical compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and an aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-methylidynecyclohexan-1-aminium typically involves the fluorination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process typically includes the use of hydrogen fluoride as a fluorinating agent and may require high-pressure conditions to achieve efficient conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N-methylidynecyclohexan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.
Reduction: Formation of difluorocyclohexanol or difluorocyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-difluoro-N-methylidynecyclohexan-1-aminium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-methylidynecyclohexan-1-aminium involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluorocyclohexanone
- 4,4-difluorocyclohexylamine
- 4,4-difluorodiphenylmethane
Uniqueness
4,4-difluoro-N-methylidynecyclohexan-1-aminium is unique due to its specific structural features, including the presence of both fluorine atoms and an aminium group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced biological activity and improved pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C7H10F2N+ |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-methylidyneazanium |
InChI |
InChI=1S/C7H10F2N/c1-10-6-2-4-7(8,9)5-3-6/h1,6H,2-5H2/q+1 |
InChI Key |
NQMUJMDEPXKONA-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1CCC(CC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















